molecular formula C22H16N4O4 B2777025 N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1428352-26-4

N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2777025
CAS No.: 1428352-26-4
M. Wt: 400.394
InChI Key: IHPLPOKTYLQDDM-UHFFFAOYSA-N
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Description

N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorenyl group, an oxazole ring, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl carbamoyl intermediate. This intermediate is then reacted with oxazole and isoxazole derivatives under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)naphthalene-2-sulfonamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of structural features, including the fluorenyl, oxazole, and isoxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(9H-fluoren-2-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-12-8-18(26-30-12)20(27)25-22-24-19(11-29-22)21(28)23-15-6-7-17-14(10-15)9-13-4-2-3-5-16(13)17/h2-8,10-11H,9H2,1H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPLPOKTYLQDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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